Cas no 1240968-49-3 (N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide)

N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a synthetic organic compound featuring a tetrahydronaphthalene scaffold functionalized with a carboxamide and cyanomethyl group. This structure offers versatility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the cyanomethyl moiety enhances reactivity, facilitating further derivatization, while the tetrahydronaphthalene core provides a rigid framework for structural optimization. Its well-defined chemical properties and stability under standard conditions make it suitable for use in medicinal chemistry and material science applications. The compound’s purity and consistent performance are key advantages for researchers requiring reliable building blocks in complex synthetic pathways.
N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide structure
1240968-49-3 structure
Product Name:N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
CAS No:1240968-49-3
MF:C13H14N2O
MW:214.263062953949
CID:5452110
PubChem ID:47090865
Update Time:2025-10-29

N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • EN300-10345346
    • Z979002320
    • AKOS011637797
    • 1240968-49-3
    • N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
    • N-(Cyanomethyl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide
    • Inchi: 1S/C13H14N2O/c14-8-9-15-13(16)12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7,9H2,(H,15,16)
    • InChI Key: CKLFKGYHXAJXEP-UHFFFAOYSA-N
    • SMILES: C1(C(NCC#N)=O)C2=C(C=CC=C2)CCC1

Computed Properties

  • Exact Mass: 214.110613074g/mol
  • Monoisotopic Mass: 214.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 52.9Ų

Experimental Properties

  • Density: 1.150±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 472.8±34.0 °C(Predicted)
  • pka: 12.66±0.20(Predicted)

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Additional information on N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Comprehensive Overview of N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide (CAS No. 1240968-49-3)

N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide (CAS No. 1240968-49-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule, characterized by its unique tetrahydronaphthalene backbone and cyanomethyl functional group, serves as a versatile intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications due to its structural similarity to compounds used in central nervous system (CNS) drug development and crop protection agents.

The compound's CAS number 1240968-49-3 is a critical identifier for regulatory and commercial purposes, ensuring precise tracking in global chemical databases. Its molecular formula and weight are often queried in academic and industrial settings, reflecting its relevance in high-throughput screening and medicinal chemistry. Recent trends in AI-driven drug discovery have further amplified interest in such scaffolds, as they align with fragment-based drug design (FBDD) strategies.

From a synthetic perspective, N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide exemplifies the convergence of green chemistry principles and catalytic efficiency. Modern protocols emphasize atom economy and microwave-assisted synthesis, addressing the growing demand for sustainable production methods. These advancements resonate with the broader scientific community's focus on carbon-neutral manufacturing and ESG (Environmental, Social, and Governance) compliance.

Analytical characterization of this compound typically involves HPLC, NMR spectroscopy, and mass spectrometry, techniques frequently searched by professionals optimizing quality control workflows. Its solubility profile and stability under physiological conditions are also key parameters for researchers investigating its bioavailability and formulation compatibility.

In the context of intellectual property, patents referencing CAS 1240968-49-3 often highlight its utility in kinase inhibition and GPCR modulation, aligning with current therapeutic areas like oncology and neurodegenerative diseases. This connection to precision medicine initiatives underscores its potential role in personalized therapeutics, a topic dominating biomedical discussions.

The compound's nomenclature, particularly the "tetrahydronaphthalene" and "carboxamide" moieties, frequently appears in literature searches related to scaffold hopping and privileged structures in drug design. Such terminology is essential for computational chemists employing molecular docking simulations or QSAR modeling.

Emerging applications in material science, such as its incorporation into organic semiconductors or photoresponsive polymers, demonstrate the interdisciplinary relevance of 1240968-49-3. These developments cater to the increasing market demand for flexible electronics and biodegradable materials, topics trending in sustainable technology forums.

For procurement specialists, understanding the supply chain dynamics of this compound is crucial, especially given fluctuations in fine chemical markets. Searches for bulk suppliers or custom synthesis options often include its CAS number alongside purity specifications (>98%) and storage conditions (e.g., inert atmosphere).

In conclusion, N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide represents a compelling case study in modern chemical innovation. Its multifaceted applications—from drug discovery to advanced materials—position it as a compound of enduring scientific and commercial value, perfectly aligned with 21st-century research priorities.

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